![molecular formula C16H15N3OS B2887122 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 1203421-41-3](/img/structure/B2887122.png)
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced via a cyclization reaction involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring is often synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Scientific Research Applications
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other indole and thiazole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-fluoroindole, and thiazole-4-carboxamide.
Uniqueness: The combination of indole and thiazole rings in a single molecule provides a unique pharmacophore with enhanced biological activity and specificity compared to individual indole or thiazole derivatives
This compound’s unique structure and diverse biological activities make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-15(18-16-17-8-9-21-16)10-19-13-6-2-1-4-11(13)12-5-3-7-14(12)19/h1-2,4,6,8-9H,3,5,7,10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYVHCEIOLOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.